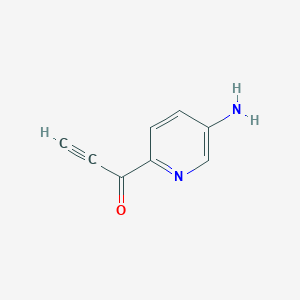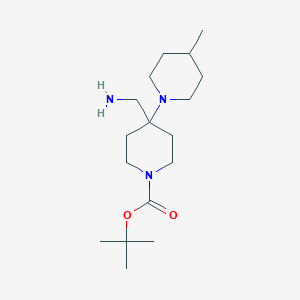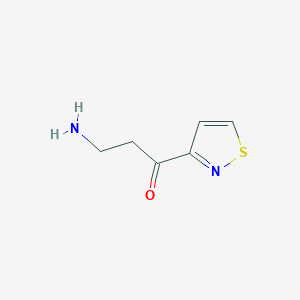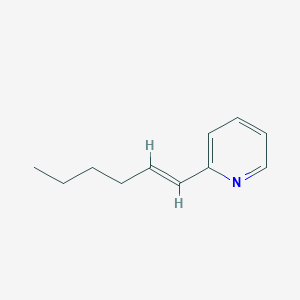![molecular formula C8H13NO2 B13171005 Octahydrocyclopenta[c]pyrrole-4-carboxylic acid](/img/structure/B13171005.png)
Octahydrocyclopenta[c]pyrrole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydrocyclopenta[c]pyrrole-4-carboxylic acid is a bicyclic compound with the molecular formula C8H13NO2 This compound is characterized by its unique structure, which includes a cyclopentane ring fused to a pyrrole ring, and a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of octahydrocyclopenta[c]pyrrole-4-carboxylic acid typically involves the use of octahydrocyclopenta[c]pyrrole as a starting material. One common method involves the protection of the nitrogen atom in octahydrocyclopenta[c]pyrrole, followed by a reaction with lithium alkylide in the presence of a chiral organic ligand. The reaction is carried out in a solvent such as tetrahydrofuran, methyl tert-butyl ether, or dioxane at temperatures ranging from -50°C to -78°C. The resulting product is then reacted with carbon dioxide or ethyl chloroformate to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of high-yield reactions and efficient purification techniques to ensure the compound’s purity and quality. The use of automated reactors and continuous flow systems can enhance the scalability and efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Octahydrocyclopenta[c]pyrrole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
Octahydrocyclopenta[c]pyrrole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of octahydrocyclopenta[c]pyrrole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The carboxylic acid group plays a crucial role in these interactions, facilitating hydrogen bonding and electrostatic interactions with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo analogues: These compounds share a similar bicyclic structure but differ in functional groups and substitutions.
Pyrrole-2-carboxylic acid: A simpler pyrrole derivative with a carboxylic acid group at the 2-position.
Hexahydropyrrolo[3,4-c]pyrrole derivatives: Compounds with a similar fused ring system but different degrees of saturation and functionalization
Uniqueness
Octahydrocyclopenta[c]pyrrole-4-carboxylic acid is unique due to its specific bicyclic structure and the presence of a carboxylic acid group. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8(11)6-2-1-5-3-9-4-7(5)6/h5-7,9H,1-4H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDCIGKATQFPDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CNC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-1-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13170939.png)
![2-Hydrazinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole](/img/structure/B13170946.png)

methyl]-3-methylbutanoic acid](/img/structure/B13170961.png)


![Amino({2-[(4-carboxyphenyl)amino]-2-oxoethyl}thio)methaniminium chloride](/img/structure/B13170987.png)


![2-[(Propane-2-sulfonyl)methyl]pyrrolidine](/img/structure/B13171009.png)



